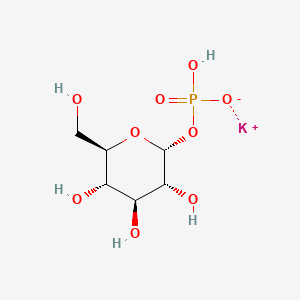
1,3,3-Trichloro-1,1,2,2-tetrafluoropropane
Descripción general
Descripción
1,3,3-Trichloro-1,1,2,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃HCl₃F₄ . It is a derivative of propane, where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its stability and is used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3-Trichloro-1,1,2,2-tetrafluoropropane can be synthesized through the fluorination of chlorinated hydrocarbons. One common method involves the reaction of 1,1,3-trichloro-2,2,3,3-tetrafluoropropane with hydrogen fluoride in the presence of a catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for better control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trichloro-1,1,2,2-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated or fluorinated derivatives.
Oxidation Reactions: It can be oxidized to form more oxidized derivatives, although this is less common due to the stability of the compound
Common Reagents and Conditions
Hydrogen Fluoride (HF): Used in fluorination reactions.
Catalysts: Such as copper-substituted α-chromium oxide for dehalogenation reactions.
Elevated Temperatures and Pressures: Commonly used to facilitate reactions.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Reduced Derivatives: Formed through reduction reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
1,3,3-Trichloro-1,1,2,2-tetrafluoropropane has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a solvent for specific reactions.
Biology: Studied for its effects on biological systems, although its use is limited due to its stability and potential toxicity.
Industry: Used in the production of other chemicals and as a solvent in industrial processes
Mecanismo De Acción
The mechanism of action of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane involves its interaction with various molecular targets. Due to its stability, it does not readily react with many biological molecules, making its mechanism of action less understood. it can act as a solvent and interact with other chemicals in industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: Used as a cleaning agent in the aerospace and electronics industries.
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: A volatile derivative of propane used as an HCFC replacement.
3-Chloro-1,1,1,3-tetrafluoropropane: Used for fluorination of chloropropenes.
Uniqueness
1,3,3-Trichloro-1,1,2,2-tetrafluoropropane is unique due to its specific combination of chlorine and fluorine atoms, which provides it with distinct chemical properties. Its stability and reactivity make it suitable for various industrial applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
1,3,3-trichloro-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3F4/c4-1(5)2(7,8)3(6,9)10/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNLOOSSVHRIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)F)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3F4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075032 | |
| Record name | 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-54-8 | |
| Record name | 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCFC 224 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3-trichloro-1,1,2,2-tetrafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)

![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)











